3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound falls under the category of azabicyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound is classified as a bicyclic amine due to its azabicyclo[3.2.1]octane framework. The presence of an imidazole and a pyrazole moiety contributes to its classification as a heterocyclic compound. The compound's chemical formula is , with a molecular weight of approximately 286.37 g/mol. It is also associated with several identifiers, including the CAS number 1692335-32-2 and the IUPAC name reflecting its detailed structure.
The synthesis of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions, including:
These methods require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can be represented using various structural notations:
CC(C)C(C(=O)N(C)C)C(C)N(C)C
The compound features:
The chemical reactivity of this compound can be explored through various types of reactions:
The mechanism of action for compounds like 3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is often linked to their interactions with biological targets such as enzymes or receptors:
The physical properties include:
Key chemical properties involve:
3-(1H-imidazol-1-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: